Superior Antiproliferative Potency of N-(2-(1H-Indol-2-yl)phenyl)benzamide in HCT-116 Colon Cancer Cells
In a direct medicinal chemistry effort to improve upon the lead compound DHN2, the incorporation of the indole moiety to create the core structure of N-(2-(1H-Indol-2-yl)phenyl)benzamide (referred to as Compound 46) resulted in a significant increase in antiproliferative activity against the HCT-116 colon cancer cell line [1]. The unsubstituted N-(2-(1H-Indol-2-yl)phenyl)benzamide scaffold demonstrated an IC50 of 170 nM, representing an approximate 6-fold improvement in potency compared to the 1 µM IC50 of the original DHN2 lead [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 170 nM (0.17 µM) |
| Comparator Or Baseline | DHN2 lead compound, IC50 = 1 µM (1000 nM) |
| Quantified Difference | ~6-fold improvement in potency |
| Conditions | In vitro cell proliferation assay using the HCT-116 human colon cancer cell line |
Why This Matters
This data demonstrates that the specific N-(2-(1H-Indol-2-yl)phenyl)benzamide scaffold provides a measurable advantage in potency over a closely related chemical starting point, validating its selection as a privileged structure for developing new anticancer agents.
- [1] PMC2853258. Fig. 7. Compound 46 increased potency of DHN2 lead from 1 µM to an IC50 of 170 nM in HCT-116 colon cancer cell line. Current Topics in Medicinal Chemistry, 2009. View Source
